molecular formula C8H16O B1583737 cis-5-Octen-1-ol CAS No. 64275-73-6

cis-5-Octen-1-ol

Cat. No.: B1583737
CAS No.: 64275-73-6
M. Wt: 128.21 g/mol
InChI Key: VDHRTASWKDTLER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-5-Octen-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-octyne. The reaction typically proceeds as follows:

  • Hydroboration: 1-octyne reacts with diborane (B2H6) in tetrahydrofuran (THF) to form an organoborane intermediate.
  • Oxidation: The organoborane intermediate is then oxidized with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often stabilized with α-tocopherol to prevent oxidation during storage .

Chemical Reactions Analysis

Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cis-5-Octenal or further to cis-5-Octenoic acid.

    Reduction: Reduction of this compound can yield octanol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) are employed.

Major Products:

    Oxidation: cis-5-Octenal, cis-5-Octenoic acid.

    Reduction: Octanol.

    Substitution: Various halogenated or acylated derivatives.

Scientific Research Applications

cis-5-Octen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .

Comparison with Similar Compounds

    cis-3-Hexen-1-ol: Known for its grassy odor, used in fragrances and flavors.

    1-Octen-3-ol: Has a mushroom-like odor, used in flavoring and as an attractant for insects.

    cis-6-Nonen-1-ol: Similar structure with a longer carbon chain, used in fragrances.

Uniqueness: cis-5-Octen-1-ol is unique due to its specific odor profile, which combines watermelon and citrus notes. This makes it particularly valuable in the fragrance and flavor industry for creating unique scent and flavor combinations .

Properties

CAS No.

64275-73-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-5-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3

InChI Key

VDHRTASWKDTLER-UHFFFAOYSA-N

SMILES

CCC=CCCCCO

Isomeric SMILES

CC/C=C/CCCCO

Canonical SMILES

CCC=CCCCCO

density

0.840-0.860 (20°)

Key on ui other cas no.

90200-83-2
64275-73-6

physical_description

colourless liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the infrared absorption at 6110 cm-1 observed for cis-5-Octen-1-ol?

A1: The research by Mori et al. utilized Fourier transform near-infrared spectroscopy (FT-NIR) to study the crosslinking reaction of liquid carboxylated poly(acrylonitrile-co-butadiene) with dicumyl peroxide. During their investigation, they examined various compounds containing different butadiene units. They found that only the pendant vinyl group of the 1,2-butadiene unit exhibited an absorption at 6110 cm-1. This specific absorption was observed for this compound, confirming the presence of a pendant vinyl group in its structure. This finding highlights the utility of FT-NIR in identifying and monitoring specific functional groups, such as the pendant vinyl group in complex reaction mixtures.

Q2: Is there any information available regarding the safety of this compound?

A2: While the provided research articles primarily focus on the chemical characterization and reaction mechanisms involving this compound, one of the articles mentions a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) . This suggests that further information regarding the safety profile, potential hazards, and recommended handling procedures for this compound might be available through the RIFM or other relevant safety databases.

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